![molecular formula C39H19Cu2N5O17S4.4Na<br>C39H19Cu2N5Na4O17S4 B14412772 Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium CAS No. 83027-55-8](/img/structure/B14412772.png)
Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3’-di(hydroxy-kappaO)-4’-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1’-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium is a complex organic compound that features a cuprate core This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, sulfonate, and azo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, each designed to introduce specific functional groups and structural elements. The general approach may include:
Formation of the Cuprate Core:
Functional Group Addition: Various functional groups such as hydroxyl, sulfonate, and azo groups are introduced through specific reactions. For example, azo groups can be introduced via diazotization reactions followed by azo coupling.
Final Assembly: The final structure is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct orientation and connectivity of the functional groups.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction reactions may target the azo groups, converting them to amines.
Substitution: Substitution reactions can occur at various positions, particularly where functional groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a reagent or catalyst in various organic reactions. Its complex structure and multiple functional groups make it a versatile tool in synthetic chemistry.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules. The presence of azo groups suggests that it may have applications in dye chemistry and staining techniques.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it may interact with various biological targets.
Industry
In industry, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its complex structure and reactivity make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of this compound will depend on its specific interactions with molecular targets. Generally, the presence of multiple functional groups suggests that it may interact with various enzymes, receptors, and other biological molecules. The exact pathways involved will depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cuprate Complexes: Other cuprate complexes with different functional groups.
Azo Compounds: Compounds with similar azo groups but different core structures.
Sulfonated Compounds: Compounds with sulfonate groups but different overall structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex structure. This combination may confer unique reactivity and applications that are not shared by other similar compounds.
Propriétés
Numéro CAS |
83027-55-8 |
|---|---|
Formule moléculaire |
C39H19Cu2N5O17S4.4Na C39H19Cu2N5Na4O17S4 |
Poids moléculaire |
1176.9 g/mol |
Nom IUPAC |
dicopper;tetrasodium;7-benzamido-4-oxido-3-[[2-oxido-4-[3-oxido-4-[(1-oxido-4,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H27N5O17S4.2Cu.4Na/c45-29-13-20(9-11-25(29)41-43-27-17-32(63(53,54)55)23-7-4-8-31(62(50,51)52)35(23)37(27)47)21-10-12-26(30(46)14-21)42-44-28-18-33(64(56,57)58)24-15-22(40-39(49)19-5-2-1-3-6-19)16-34(65(59,60)61)36(24)38(28)48;;;;;;/h1-18,45-48H,(H,40,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61);;;;;;/q;2*+2;4*+1/p-8 |
Clé InChI |
REJOMGZYUKLUSV-UHFFFAOYSA-F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C(=C3C(=C2)S(=O)(=O)[O-])[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=CC(=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
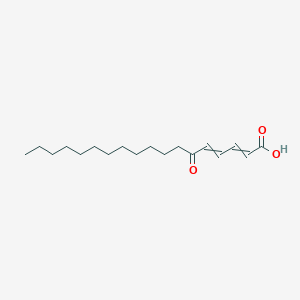
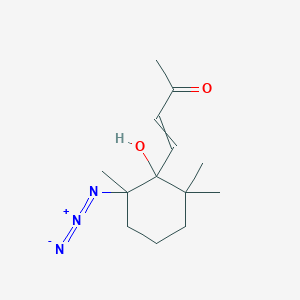
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


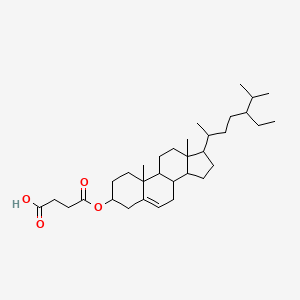

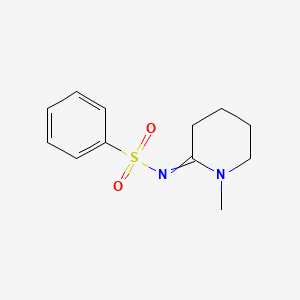

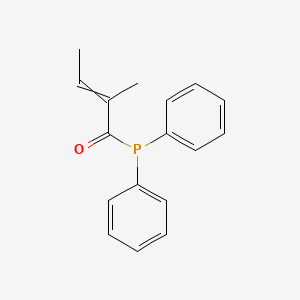
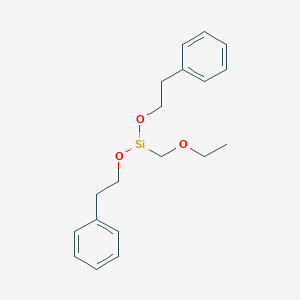
phosphanium chloride](/img/structure/B14412765.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
